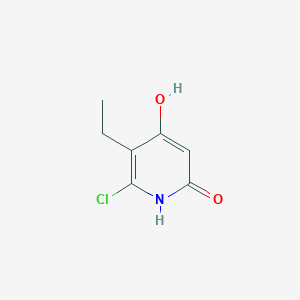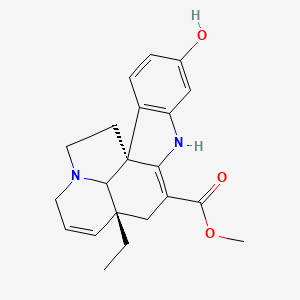
Methyl (5alpha,12beta,19alpha)-16-hydroxy-2,3,6,7-tetradehydroaspidospermidi ne-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxytabersonine is a terpene indole alkaloid produced by the plant Catharanthus roseus. This compound is an intermediate in the biosynthesis of vindoline, which is a precursor for the pharmaceutically valuable compounds vinblastine and vincristine . These compounds are widely used in cancer chemotherapy due to their ability to disrupt microtubules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 16-Hydroxytabersonine is formed from the hydroxylation of tabersonine by the enzyme tabersonine 16-hydroxylase (T16H) . This enzyme catalyzes the hydroxylation at the C-16 position of tabersonine, initiating the synthesis of vindoline . The reaction conditions typically involve the presence of cytochrome P450 enzymes, which are known for their role in oxidation reactions .
Industrial Production Methods: The industrial production of 16-hydroxytabersonine primarily relies on the extraction from Catharanthus roseus plants. The process involves the cultivation of the plant, followed by the extraction and purification of the compound using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 16-Hydroxytabersonine undergoes several types of chemical reactions, including hydroxylation, methylation, and oxidation .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by tabersonine 16-hydroxylase (T16H) in the presence of cytochrome P450 enzymes.
Methylation: The hydroxylated 16 position is methylated by tabersonine 16-O-methyltransferase (16OMT) to form 16-methoxytabersonine.
Major Products:
Vindoline: Formed through a series of reactions starting from 16-hydroxytabersonine.
Vinblastine and Vincristine: These are the final products formed from vindoline and are used in cancer chemotherapy.
Applications De Recherche Scientifique
16-Hydroxytabersonine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
The mechanism of action of 16-hydroxytabersonine involves its role as an intermediate in the biosynthesis of vindoline. The hydroxylation of tabersonine at the C-16 position by T16H initiates the synthesis of vindoline . This process is crucial for the formation of vinblastine and vincristine, which exert their effects by disrupting microtubules in cancer cells .
Comparaison Avec Des Composés Similaires
16-Hydroxytabersonine is unique due to its specific role in the biosynthesis of vindoline and its derivatives. Similar compounds include:
Tabersonine: The precursor to 16-hydroxytabersonine.
Vindoline: The product formed from 16-hydroxytabersonine.
Vinblastine and Vincristine: The final products used in cancer treatment.
These compounds are all part of the monoterpene indole alkaloid biosynthetic pathway in Catharanthus roseus and play crucial roles in the production of pharmaceutically valuable alkaloids .
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (1R,12R)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19?,20-,21-/m0/s1 |
Clé InChI |
FXUFRJQCBVSCRZ-AKQSQHNNSA-N |
SMILES isomérique |
CC[C@]12CC(=C3[C@@]4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
SMILES canonique |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



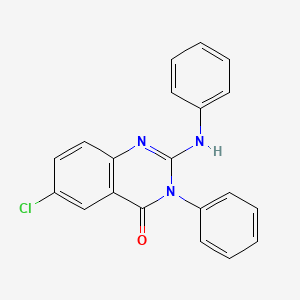
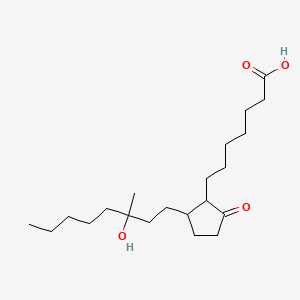

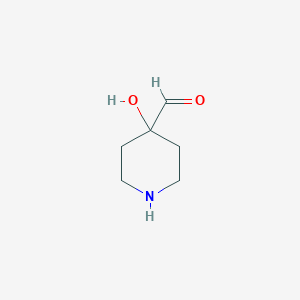
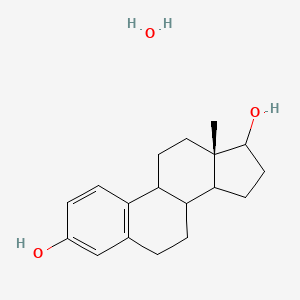
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
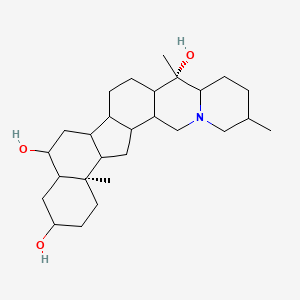
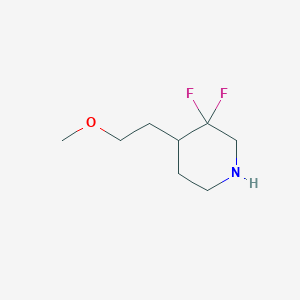
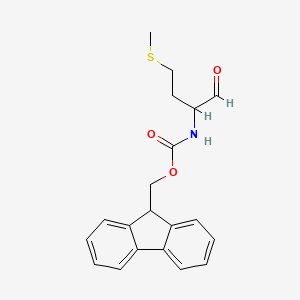
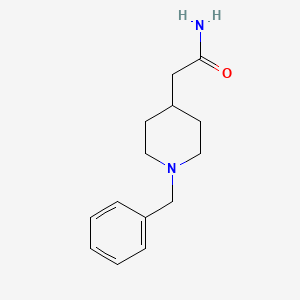
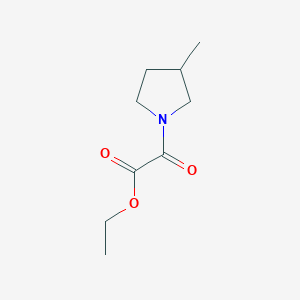
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
